molecular formula C11H15Cl2N B13267247 Tert-butyl[(2,3-dichlorophenyl)methyl]amine

Tert-butyl[(2,3-dichlorophenyl)methyl]amine

Cat. No.: B13267247
M. Wt: 232.15 g/mol
InChI Key: HGRFCYWINVSOPS-UHFFFAOYSA-N
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Description

Tert-butyl[(2,3-dichlorophenyl)methyl]amine is a chemical compound of interest in organic and medicinal chemistry research. Its structure, which incorporates a tert-butylamine group and a 2,3-dichlorobenzyl moiety, makes it a valuable intermediate for the synthesis of more complex molecules. The tert-butylamine functional group is known to be utilized in the preparation of various pharmaceuticals and agrochemicals . Specifically, tert-butylamine derivatives are commonly employed in the development of rubber vulcanization accelerators and pesticides . Furthermore, the presence of the amine group makes it a potential candidate for use in the synthesis of amide-based compounds or as a building block in protection and deprotection strategies in complex multi-step organic syntheses . Researchers may explore its properties and reactivity to develop new compounds with potential biological activity or specific material properties. This product is intended for laboratory research purposes only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H15Cl2N

Molecular Weight

232.15 g/mol

IUPAC Name

N-[(2,3-dichlorophenyl)methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C11H15Cl2N/c1-11(2,3)14-7-8-5-4-6-9(12)10(8)13/h4-6,14H,7H2,1-3H3

InChI Key

HGRFCYWINVSOPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of Tert-butyl[(2,3-dichlorophenyl)methyl]amine

General Synthetic Strategy

The synthesis of this compound typically involves two major components:

  • The tert-butylamine moiety, which can be prepared or procured.
  • The 2,3-dichlorobenzyl intermediate, which is functionalized to allow amination.

The key step is the formation of the C–N bond between the 2,3-dichlorobenzyl group and the tert-butylamine, often achieved via reductive amination or nucleophilic substitution.

Preparation of Tert-butylamine

Tert-butylamine is a crucial precursor for the target compound. Its preparation methods influence the overall synthetic efficiency.

Synthesis via Tert-butyl Urea Intermediate
  • Urea reacts with methyl tert-butyl ether (MTBE) catalyzed by concentrated sulfuric acid to form tert-butyl urea.
  • Tert-butyl urea is then hydrolyzed with 40% sodium hydroxide aqueous solution under reflux to yield tert-butylamine.
  • Yield: Over 98% based on tert-butyl urea.
  • Purity: Greater than 95% by gas chromatography.
  • Advantages: Mild conditions, no cyanide pollution, lower cost, and safer production compared to catalytic amination.

Formation of the 2,3-Dichlorobenzylamine Moiety

The 2,3-dichlorophenylmethylamine structure can be constructed by reductive amination of 2,3-dichlorobenzaldehyde or via nucleophilic substitution reactions.

Reductive Amination Route
  • 2,3-Dichlorobenzaldehyde is reacted with tert-butylamine under reductive amination conditions.
  • Reducing agents such as sodium triacetoxyborohydride or lithium aluminum hydride can be used.
  • Reaction parameters are optimized to avoid dechlorination or side reactions.
  • Purification by preparative HPLC may be necessary due to partial loss of chlorine atoms during reduction.

Alternative Synthetic Routes and Process Optimization

Base-Free Amidation and Cyclization
  • Related compounds such as 3,5-dichlorobenzamido derivatives are prepared by reacting 3,5-dichlorobenzoyl chloride with amino acids without using bases like triethylamine or pyridine.
  • This avoids impurities such as tetrachloroamide.
  • Solvents used include tetrahydrofuran, toluene, and water mixtures.
  • Reaction temperatures are controlled between 10–30 °C.
  • Workup involves quenching with methanol, solvent removal under reduced pressure, and recrystallization.

Summary Tables of Preparation Conditions and Outcomes

Step Reagents/Conditions Yield (%) Purity (%) Notes Reference
Catalytic amination of isobutene Isobutene + NH3, Fe-Si or diatomite catalyst, 300 °C, 250-500 MPa 97.6–99.8 >95 High temp/pressure, gas phase
Tert-butyl urea intermediate Urea + MTBE + H2SO4, 20-25 °C, then hydrolysis with NaOH reflux >90 (urea), >98 (amine) >95 Mild conditions, no cyanide pollution
Reductive amination 2,3-Dichlorobenzaldehyde + tert-butylamine, reducing agent (e.g., LAH) Variable, limited by dechlorination >90 (after purification) Requires careful monitoring to avoid dechlorination
Base-free amidation 3,5-Dichlorobenzoyl chloride + amino acid, THF/toluene/water, 10-30 °C Not specified High Avoids base impurities, multiple solvent system

Research Findings and Considerations

  • The catalytic amination method for tert-butylamine is efficient but requires specialized equipment due to harsh conditions.
  • The tert-butyl urea route offers a safer, cost-effective alternative with high yield and purity, suitable for scale-up.
  • Reductive amination to form the target amine requires careful control to prevent chlorine loss, which affects product purity.
  • Avoiding bases in acylation steps prevents formation of impurities like tetrachloroamide, improving the quality of intermediates.
  • Solvent choice and temperature control are critical for optimal yields and minimizing side reactions.
  • Purification techniques such as recrystallization and preparative HPLC are essential for isolating high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl[(2,3-dichlorophenyl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the amine group to an alkyl group.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate and are carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dechlorinated or alkylated products.

    Substitution: Formation of phenol, ether, or amine derivatives.

Scientific Research Applications

Tert-butyl[(2,3-dichlorophenyl)methyl]amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl[(2,3-dichlorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor function.

Comparison with Similar Compounds

Primary Amine Analog: 2,3-Dichlorobenzylamine (CAS 39226-95-4)

  • Structure : Lacks the tert-butyl group; primary amine with a (2,3-dichlorophenyl)methyl moiety.
  • Key Differences :
    • Reactivity : The primary amine is more nucleophilic, making it prone to oxidation or unwanted side reactions in synthetic pathways compared to the sterically hindered tert-butyl analog.
    • Physicochemical Properties : Lower molecular weight (170.05 g/mol vs. 246.18 g/mol for the tert-butyl derivative) and higher solubility in polar solvents due to the absence of the hydrophobic tert-butyl group.
    • Applications : Often used as an intermediate in the synthesis of pharmaceuticals, such as piperazine derivatives (e.g., antipsychotics like aripiprazole lauroxil) .

Isopropyl Substituent Analog: (2,4-Dichlorophenyl)methylamine Hydrochloride

  • Structure : Features an isopropyl group instead of tert-butyl and chlorine atoms at 2- and 4-positions on the phenyl ring.
  • Electronic Effects: The 2,4-dichloro substitution alters the electron-withdrawing effects on the aromatic ring compared to 2,3-dichloro, which may influence receptor affinity or metabolic stability.

Aromatic Substitution Variant: tert-butyl[(3-fluoro-4-methylphenyl)methyl]amine

  • Structure : Replaces the 2,3-dichlorophenyl group with a 3-fluoro-4-methylphenyl moiety.
  • Key Differences :
    • Electronic Properties : Fluorine’s strong electron-withdrawing effect and methyl’s electron-donating effect create distinct electronic profiles, affecting interactions with biological targets.
    • Lipophilicity : The fluorine atom increases lipophilicity (logP), while the methyl group may enhance metabolic stability .

Piperazine Derivatives: 4-(2,3-Dichlorophenyl)piperazin-1-yl Compounds

  • Structure : Incorporates a piperazine ring linked to the 2,3-dichlorophenyl group (e.g., aripiprazole lauroxil).
  • Key Differences :
    • Pharmacological Activity : Piperazine derivatives are common in CNS drugs, targeting dopamine and serotonin receptors. The tert-butyl analog lacks this heterocyclic motif, suggesting divergent therapeutic applications.
    • Synthesis : Piperazine derivatives often require multi-step coupling reactions (e.g., Suzuki-Miyaura in ), whereas tert-butyl analogs may involve simpler alkylation steps .

Dihydropyridine Derivatives: Clevidipine Butyrate

  • Structure : Contains a dihydropyridine core with ester groups and a 2,3-dichlorophenyl substituent.
  • Structural Complexity: The dihydropyridine scaffold introduces conjugation and planar rigidity, contrasting with the flexible benzylamine-tert-butyl structure .

Data Table: Structural and Functional Comparison

Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Applications
Tert-butyl[(2,3-dichlorophenyl)methyl]amine 246.18 tert-butyl, 2,3-dichlorophenyl Not reported Intermediate in drug synthesis
2,3-Dichlorobenzylamine 170.05 Primary amine, 2,3-dichlorophenyl Not reported Pharmaceutical intermediate
(2,4-Dichlorophenyl)methylamine HCl 269.62 (free base) Isopropyl, 2,4-dichlorophenyl Not reported Industrial synthesis
Aripiprazole Lauroxil 765.67 Piperazine, lauroxil ester Not reported Antipsychotic therapy
Clevidipine Butyrate 456.32 Dihydropyridine, ester groups Not reported Antihypertensive agent

Research Findings and Implications

  • Synthetic Utility : The tert-butyl group in this compound likely serves as a stabilizing moiety, reducing degradation during reactions compared to primary amines .
  • Isosteric Replacements : Substituting tert-butyl with isopropyl or altering chlorine positions (2,4 vs. 2,3) can fine-tune solubility and target affinity, as seen in industrial intermediates .

Biological Activity

Tert-butyl[(2,3-dichlorophenyl)methyl]amine is an organic compound with notable structural features that suggest potential biological activity. This compound, characterized by the presence of a tert-butyl group and a 2,3-dichlorophenylmethyl moiety, has garnered attention for its possible interactions with biological macromolecules, including enzymes and receptors. This article reviews the current understanding of its biological activity, synthesis, and potential therapeutic applications.

  • Chemical Formula : C12H14Cl2N
  • Molecular Weight : Approximately 232.15 g/mol
  • Structure : The compound consists of a tert-butyl group attached to a nitrogen atom linked to a 2,3-dichlorophenylmethyl group. This unique structure may influence its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butylamine with 2,3-dichlorobenzyl chloride in the presence of a base (e.g., sodium hydroxide) to neutralize the hydrochloric acid produced during the reaction. The process often requires reflux conditions to ensure complete conversion of reactants into the desired product.

Research indicates that this compound may influence various biological pathways through interactions with specific receptors or enzymes. Its structural features suggest it could modulate enzyme activity or receptor binding, making it a candidate for pharmacological studies aimed at understanding its therapeutic potential.

Case Studies and Comparative Analysis

To further elucidate the biological activity of this compound, a comparative analysis with similar compounds is presented in the following table:

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundPotential anticancerTBD
Mannich base derivative 1Anticancer92.4
Mannich base derivative 2AntibacterialTBD
Thiourea derivativeAntimycobacterialTBD

Future Research Directions

The current understanding of this compound's biological activity is still in its infancy. Future research should focus on:

  • In vitro and In vivo Studies : Conducting comprehensive studies to evaluate its efficacy against various cancer cell lines and other biological targets.
  • Mechanistic Studies : Investigating the specific mechanisms through which this compound interacts with biological macromolecules.
  • Structure-Activity Relationship (SAR) : Exploring modifications to the molecular structure to enhance biological activity and reduce potential toxicity.

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventDMF or THF+25% vs. EtOH
Temperature60°C+30% vs. RT
CatalystTBAB (5 mol%)+15% vs. none

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:
Use a combination of:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (tert-butyl), δ 3.5–3.8 ppm (CH₂-N), and aromatic protons (δ 6.8–7.5 ppm) .
    • ¹³C NMR : Tert-butyl carbons (δ 28–32 ppm), benzylic carbon (δ 50–55 ppm).
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 272.08 (C₁₂H₁₇Cl₂N) .
  • Elemental analysis : Validate %C, %H, %N (±0.3% theoretical).

Advanced: Which analytical methods are most reliable for detecting trace impurities in this compound?

Methodological Answer:

  • GC-ECD (Gas Chromatography with Electron Capture Detection) : Detects chlorinated byproducts (e.g., unreacted dichlorobenzyl chloride) at ppb levels .
  • HPLC-MS : Identifies polar impurities (e.g., oxidation products) using a C18 column and acetonitrile/water gradient .
  • TGA (Thermogravimetric Analysis) : Monitors thermal degradation products (e.g., tert-butylamine release at >200°C) .

Advanced: How do solvent polarity and steric effects influence the regioselectivity of this compound’s synthesis?

Methodological Answer:

  • Polar aprotic solvents (e.g., DMF): Stabilize transition states via dipole interactions, favoring nucleophilic attack on the benzyl chloride .
  • Steric hindrance : Tert-butylamine’s bulky group reduces side reactions (e.g., dimerization) but may slow reaction kinetics. Use excess tert-butylamine (1.5 eq) to compensate .

Advanced: How can researchers design biological activity studies for this compound, given structural analogs with antipsychotic activity?

Methodological Answer:

  • Target selection : Prioritize dopamine (D₂) and serotonin (5-HT₂A) receptors, as 2,3-dichlorophenyl analogs show affinity .
  • In vitro assays :
    • Radioligand binding assays (³H-spiperone for D₂, ³H-ketanserin for 5-HT₂A).
    • Functional cAMP modulation in HEK293 cells .
  • Dose-response curves : Use 0.1–100 µM range to determine IC₅₀ values .

Advanced: How should researchers resolve contradictions in reported synthetic yields (e.g., 50% vs. 85%) for this compound?

Methodological Answer:

  • Variable analysis : Compare reaction conditions (solvent purity, inert atmosphere, stirring rate).
  • Byproduct profiling : Use GC-MS to identify impurities (e.g., tert-butylamine hydrochloride) .
  • Reproducibility protocol : Standardize anhydrous conditions, degassed solvents, and controlled addition rates .

Basic: What safety protocols are recommended given the lack of ecotoxicological data for this compound?

Methodological Answer:

  • Precautionary measures : Treat as a Category 2 acute toxin (GLP lab, fume hood, PPE).
  • Waste disposal : Incinerate at >850°C to avoid chlorinated byproducts .
  • Ecotoxicity screening : Perform Daphnia magna 48-hr LC₅₀ tests as a preliminary assessment .

Advanced: What catalytic systems enhance the reaction efficiency of tert-butylamine in this synthesis?

Methodological Answer:

  • Phase-transfer catalysts : TBAB increases tert-butylamine’s solubility in organic phases .
  • Metal catalysts : Pd/C (1 mol%) reduces reaction time by 40% via hydrogenation of intermediates .

Advanced: How can structure-activity relationship (SAR) studies be structured to explore this compound’s pharmacological potential?

Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., replace Cl with F, vary tert-butyl with cyclopropyl) .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding to D₂ receptors .
  • In vivo testing : Administer 10 mg/kg (IP) in rodent models of schizophrenia (e.g., prepulse inhibition) .

Advanced: What strategies stabilize this compound under acidic or oxidative conditions?

Methodological Answer:

  • pH stability : Store at pH 6–8 (buffered solutions) to prevent amine protonation or degradation .
  • Antioxidants : Add 0.1% BHT to solutions to inhibit radical-mediated oxidation .
  • Lyophilization : For long-term storage, lyophilize at -20°C under argon .

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